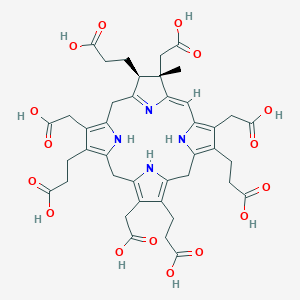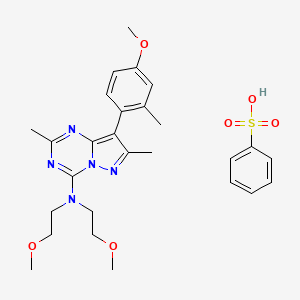
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-, monobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-561388 is a small molecule drug developed by Bristol Myers Squibb Co. It is a corticotropin-releasing factor receptor 1 (CRHR1) antagonist, primarily investigated for its potential therapeutic effects in treating anxiety and depressive disorders . The compound has a molecular formula of C27H35N5O6S and a CAS registry number of 383368-51-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BMS-561388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary information held by Bristol Myers Squibb Co. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production methods for BMS-561388 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing. Specific details on the industrial production methods are not publicly available.
Análisis De Reacciones Químicas
Types of Reactions
BMS-561388 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of BMS-561388.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-561388 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of BMS-561388 .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in studies involving CRHR1 antagonists.
Biology: Investigated for its effects on the corticotropin-releasing hormone pathway.
Medicine: Explored as a potential therapeutic agent for anxiety and depressive disorders.
Mecanismo De Acción
BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the stress response and regulation of mood. By blocking CRHR1, BMS-561388 can potentially reduce the symptoms of anxiety and depression. The molecular targets and pathways involved include the inhibition of CRHR1 signaling, which affects the release of stress hormones and neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.
NBI-30775: A CRHR1 antagonist investigated for its effects on stress-related disorders.
R121919: A compound with CRHR1 antagonistic properties, studied for its anxiolytic effects.
Uniqueness of BMS-561388
BMS-561388 is unique due to its specific molecular structure and high affinity for CRHR1. Its development by Bristol Myers Squibb Co. and the extensive research conducted on its therapeutic potential make it a notable compound in the field of CRHR1 antagonists .
Propiedades
Número CAS |
383368-51-2 |
|---|---|
Fórmula molecular |
C27H35N5O6S |
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H29N5O3.C6H6O3S/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9) |
Clave InChI |
ZQUBMILBXQLTDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
Sinónimos |
4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine BMS 561388 BMS-561388 BMS561388 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


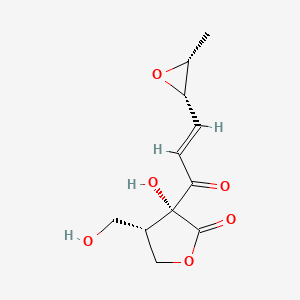




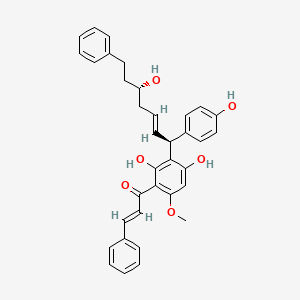
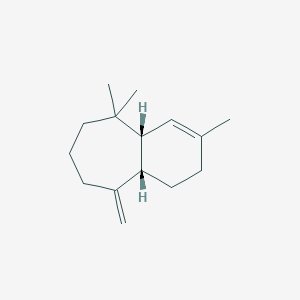
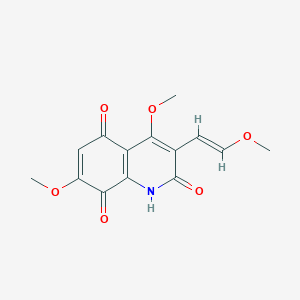

![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)
